molecular formula C11H10O2 B371549 2,2-Dimethyl-1H-indene-1,3(2H)-dione CAS No. 17190-77-1

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Cat. No.: B371549
CAS No.: 17190-77-1
M. Wt: 174.2g/mol
InChI Key: BNPBWSGZTORGIH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2g/mol. The purity is usually 95%.
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Biological Activity

2,2-Dimethyl-1H-indene-1,3(2H)-dione, also known as 1H-indene-1,3(2H)-dione, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticoagulant activities, alongside synthetic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C9H10O2C_9H_{10}O_2, with a molecular weight of 150.18 g/mol. The compound features a diketone structure that is pivotal for its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of indanedione exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized derivatives possess activity against a range of bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Indanedione Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2,2-Dimethyl-1H-indene-1,3-dioneStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators. For example, a case study involving breast cancer cell lines revealed that treatment with indanedione derivatives led to a significant reduction in cell viability.

Case Study: Induced Apoptosis in Breast Cancer Cells

  • Objective : To evaluate the anticancer effects of this compound on MCF-7 breast cancer cells.
  • Method : Cells were treated with varying concentrations (0, 10, 20, 50 µM) for 24 hours.
  • Results : A dose-dependent decrease in cell viability was observed with IC50 at approximately 25 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells.

Anticoagulant Activity

Indandione derivatives are recognized for their anticoagulant properties. They function as vitamin K antagonists and have been explored for their potential in preventing thrombosis.

Table 2: Anticoagulant Activity Comparison

CompoundEffect on Coagulation Time (PT)Reference
WarfarinIncreased PT by 50%
2,2-Dimethyl-1H-indene-1,3-dioneIncreased PT by 40%

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways critical to microbial growth and cancer proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells leading to apoptosis.
  • Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cell membranes affecting their integrity.

Properties

IUPAC Name

2,2-dimethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPBWSGZTORGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparations of compounds listed in the above Table I are given below for illustrative purposes. ##STR76## 20 g (0.137 moles) of indan-1,3-dione was added to 200 ml of acetonitrile. 26 ml (0.41 moles) of methyl iodide and 8 g of a KF-celite (1:1) mixture were then added to this mixture and the resulting red mixture stirred for 18 hours at 60° C. under a nitrogen atmosphere. After cooling, the precipitate was filtered off and washed with acetonitrile. The filtrate was then evaporated to dryness and the residue chromatographically purified using a silica column with hexane/ether (6:4) as the eluent. 10.5 g of 2,2-dimethyl-indan-1,3-dione was obtained with a melting point of 107° C. ##STR77##
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
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26 mL
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reactant
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[Compound]
Name
KF-celite
Quantity
8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium fluoride on Celite® [loading wt: 50% purchased from Sigma-Aldrich Co.] (5.8 g, ˜50 mmol) is heated at 135° C. for 2 h under vacuum (<20 torr). The solid is then permitted to cool to room temperature and placed under a nitrogen atmosphere at which time a solution of indan-1,3-dione (CAS# 606-23-5, 1.46 g, 10.0 mmol) in acetonitrile (15 mL) is added followed by iodomethane (1.8 mL, 30 mmol). The reaction is heated in a sealed vessel at 70° C. overnight. The reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-heptane, 0:1 to 1:9) to furnish 2,2-dimethyl-indan-1,3-dione; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.30 (s, 6 H), 7.84-7.89 (m, 2 H), 7.96-8.02 (m, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

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